molecular formula C6H5BF3NO2 B1418024 (4-(Trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 947533-41-7

(4-(Trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B1418024
CAS No.: 947533-41-7
M. Wt: 190.92 g/mol
InChI Key: GPOLKFXETWUREM-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: is a boronic acid derivative featuring a trifluoromethyl group attached to the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure imparts significant chemical stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:

  • Boronic Acid Formation: : The starting material, 4-(trifluoromethyl)pyridine, undergoes a reaction with a boronic acid derivative, such as boronic acid esters or boronic acids, under specific conditions.

  • Purification: : The resulting boronic acid derivative is purified through recrystallization or chromatographic techniques to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: is primarily used in cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.

  • Miyaura Borylation: : This reaction involves the borylation of aryl halides or triflates using the boronic acid derivative.

Common Reagents and Conditions

  • Palladium Catalysts: : Commonly used catalysts include palladium(II) acetate (Pd(OAc)2) and palladium(0) complexes.

  • Bases: : Bases such as sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) are used to facilitate the reaction.

  • Solvents: : Organic solvents like toluene, tetrahydrofuran (THF), or water are employed.

Major Products Formed

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: has a wide range of applications in scientific research:

  • Chemistry: : It is extensively used in cross-coupling reactions to synthesize complex organic molecules.

  • Biology: : The compound serves as a precursor in the synthesis of biologically active molecules, including inhibitors of enzymes such as glycogen synthase kinase 3 (GSK-3).

  • Medicine: : It is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates targeting various diseases.

  • Industry: : The compound is employed in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (4-(Trifluoromethyl)pyridin-3-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by the formation of a new carbon-carbon bond with the aryl or vinyl halide. This process is facilitated by the presence of a base and an appropriate solvent.

Comparison with Similar Compounds

(4-(Trifluoromethyl)pyridin-3-yl)boronic acid: is compared with other similar boronic acid derivatives, such as:

  • 2-Fluoro-3-pyridineboronic acid: : This compound is also used in cross-coupling reactions but has a different substitution pattern on the pyridine ring.

  • 3-(Trifluoromethyl)pyridineboronic acid: : Similar to the compound , but with a different position of the trifluoromethyl group.

The uniqueness of This compound lies in its trifluoromethyl group, which enhances its reactivity and stability compared to other boronic acid derivatives.

Properties

IUPAC Name

[4-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-3-5(4)7(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOLKFXETWUREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660277
Record name [4-(Trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947533-41-7
Record name [4-(Trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M in hexane, 2 mL) is added to a mixture of 3-bromo-4-(trifluoromethyl)pyridine (Matrix Scientific, 1 g, 0.022 mol) and triisopropylborate (1.25 mL) in anhydrous THF (9 mL) at −78° C. under nitrogen. The reaction mixture is stirred at −78° C. for 3.5 hr before warming gradually to room temperature. The reaction is quenched with water (9 mL). The organic solvent is removed under reduced pressure. The resulting aqueous phase is treated with NaOH (10 N) to obtain pH 10, washed with diethyl ether (1×8 mL), and aqueous phase is acidified to pH 5 using acetic acid. The solution is extracted with EtOAc (1×25 mL) and the organic layer is dried and evaporated to dryness to give the title compound (0.150 g, 15% yield). LCMS m/z=192.2 [M+H]+, tR=0.36 min.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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